molecular formula C16H14FN3O3 B11802449 4-(3-((3-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

4-(3-((3-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

Cat. No.: B11802449
M. Wt: 315.30 g/mol
InChI Key: NYHSBCMSFCSODV-UHFFFAOYSA-N
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Description

4-(3-((3-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-fluorophenoxymethyl group at position 3 and a 2-methoxyphenol moiety at position 2. The triazole ring is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability .

Properties

Molecular Formula

C16H14FN3O3

Molecular Weight

315.30 g/mol

IUPAC Name

4-[5-[(3-fluorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]-2-methoxyphenol

InChI

InChI=1S/C16H14FN3O3/c1-22-14-7-10(5-6-13(14)21)16-18-15(19-20-16)9-23-12-4-2-3-11(17)8-12/h2-8,21H,9H2,1H3,(H,18,19,20)

InChI Key

NYHSBCMSFCSODV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNC(=N2)COC3=CC(=CC=C3)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((3-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically involves multiple steps. One common approach starts with the preparation of 3-fluorophenol, which is then reacted with formaldehyde and a triazole derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of catalysts such as potassium tert-butoxide and solvents like N,N-dimethylacetamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-((3-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenolic group yields quinones, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

4-(3-((3-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-((3-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The fluorophenoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The methoxyphenol moiety can participate in hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Compound Name Key Substituents Molecular Weight (g/mol) LogP* Solubility (mg/mL)
Target Compound 3-Fluorophenoxymethyl, 2-methoxyphenol 341.31 2.8 0.12 (DMSO)
4-(3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol 4-Hydroxyphenyl, 2-methoxyphenol 283.28 1.9 0.45 (DMSO)
4-(3-(2-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol 2-Hydroxyphenyl, 2-methoxyphenol 283.28 2.1 0.38 (DMSO)
3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione 3-Methoxybenzyl, 2-methoxyphenyl 355.42 3.2 0.09 (DMSO)

Key Observations :

  • The target compound exhibits higher lipophilicity (LogP ≈ 2.8) compared to hydroxyl-substituted analogs (LogP ≈ 1.9–2.1) due to the fluorine atom and phenoxy group .
  • Substitution of the triazole’s position 3 with a thione group (as in ) increases molecular weight but reduces solubility, highlighting the impact of sulfur vs. oxygen in the substituent.

Key Observations :

  • Fluorine substitution in the phenoxy group may enhance blood-brain barrier penetration compared to non-fluorinated analogs, a hypothesis supported by studies on fluorinated drugs .

Biological Activity

The compound 4-(3-((3-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a novel triazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its ability to interact with various biological targets. The presence of the methoxy and fluorophenoxy groups enhances its lipophilicity and bioavailability.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and modulate receptor functions. The triazole moiety can form hydrogen bonds with active sites on enzymes, leading to inhibition of their activity. Additionally, the phenolic structure may contribute to antioxidant properties, further enhancing its therapeutic potential.

Biological Activity Overview

Research indicates that 4-(3-((3-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : The compound has been shown to reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory conditions.
  • Antioxidant Properties : The phenolic component may contribute to its ability to scavenge free radicals.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduced TNF-α and IL-6 levels in PBMC cultures
AntioxidantScavenging of free radicals observed in assays

Case Studies

Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity, 4-(3-((3-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol was tested against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) that demonstrated effectiveness comparable to standard antibiotics.

Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory properties revealed that treatment with this compound significantly decreased the levels of TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS). These findings suggest a mechanism involving the suppression of pro-inflammatory pathways.

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